Lipophilicity Differentiation: XLogP3‑AA of 0.3 vs. 1‑Propyl‑Des‑Methyl (‑0.1) and 1‑Ethyl‑3‑Methyl (‑0.2) Analogs
(3-Methyl-1-propyl-1H-pyrazol-4-yl)methanamine exhibits a computed XLogP3‑AA value of 0.3, which is 0.4 log units higher than that of the 1‑propyl‑des‑methyl analog (XLogP3‑AA = –0.1) and 0.5 log units higher than the 1‑ethyl‑3‑methyl analog (XLogP3‑AA = –0.2) [1]. This increased lipophilicity arises from the combination of the 3‑methyl substituent and the 1‑propyl chain, resulting in a more balanced hydrophobic/hydrophilic profile for applications requiring improved membrane permeability or altered solubility characteristics [2].
| Evidence Dimension | XLogP3‑AA (computed lipophilicity) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | 1‑Propyl‑des‑methyl analog: –0.1; 1‑Ethyl‑3‑methyl analog: –0.2 |
| Quantified Difference | +0.4 log units vs. des‑methyl; +0.5 log units vs. ethyl |
| Conditions | Computed using XLogP3 3.0 (PubChem release 2025.04.14) |
Why This Matters
Higher XLogP3‑AA predicts improved passive membrane permeability, which is critical for hit‑to‑lead optimization where cellular uptake is a key determinant of target engagement.
- [1] PubChem. 3-Methyl-1-propyl-1H-pyrazole-4-methanamine (XLogP3‑AA = 0.3). CID 16394858. https://pubchem.ncbi.nlm.nih.gov/compound/16394858 View Source
- [2] PubChem. 1-(1-propyl-1H-pyrazol-4-yl)methanamine (XLogP3‑AA = –0.1). CID 19576763. https://pubchem.ncbi.nlm.nih.gov/compound/1006333-36-3 View Source
- [3] PubChem. (1-ethyl-3-methyl-1H-pyrazol-4-yl)methylamine (XLogP3‑AA = –0.2). CID 578961. https://pubchem.ncbi.nlm.nih.gov/compound/848436-19-1 View Source
